2-Aminobenzophenone oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

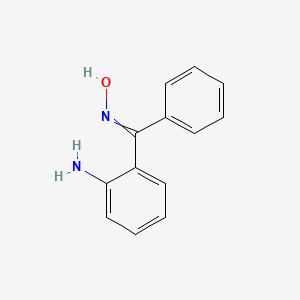

2-Aminobenzophenone oxime is an organic compound with the molecular formula C13H12N2O It is a derivative of benzophenone, where the oxime group is attached to the carbonyl carbon, and an amino group is attached to the benzene ring

Synthetic Routes and Reaction Conditions:

Reductive Cleavage of 3-Aryl-2,1-Benzisoxazoles: One of the methods to synthesize this compound involves the reductive cleavage of 3-aryl-2,1-benzisoxazoles using samarium(II) iodide (SmI2) as a reducing agent.

Acylation of Anilines with α-Oxocarboxylic Acids: Another method involves the acylation of anilines with α-oxocarboxylic acids, assisted by tert-butyl nitrite.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, particularly the use of SmI2 and tert-butyl nitrite, which are feasible for large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the oxime group can be converted to a nitroso or nitro group under specific conditions.

Reduction: The oxime group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2-aminobenzophenone.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Applications

2-Aminobenzophenone oxime and its derivatives have been studied for their potential therapeutic effects. Notably, they exhibit a range of biological activities, including:

- Anticancer Activity : Research indicates that oxime derivatives can serve as effective kinase inhibitors. For instance, certain oximes have demonstrated the ability to inhibit multiple kinases involved in cancer progression, such as cyclin-dependent kinases (CDK) and phosphatidylinositol 3-kinase (PI3K) . The multitargeted nature of these compounds may offer therapeutic advantages over traditional single-target drugs.

- Antimicrobial Properties : Some studies have identified oxime derivatives as promising antimicrobial agents. Their structural modifications enhance their efficacy against various pathogens, including bacteria and fungi .

- Anti-inflammatory Effects : Oximes have been reported to exhibit anti-inflammatory properties, making them candidates for treating conditions associated with chronic inflammation .

Case Study: Anticancer Activity

A comprehensive study on the structure-activity relationship (SAR) of 2-aminobenzophenone derivatives revealed that modifications at specific positions significantly enhance their anticancer activity. The introduction of oxime functionality increased binding affinity to target proteins involved in tumorigenesis .

Synthetic Applications

The synthesis of this compound is a critical area of research due to its utility as an intermediate in organic synthesis:

- Synthesis of Benzodiazepines : The conversion of this compound into benzodiazepine derivatives has been documented. This transformation allows for the production of compounds with sedative and anticonvulsant properties .

- Functional Group Transformations : Oximes serve as versatile intermediates in various organic transformations, enabling the synthesis of complex molecules through established methodologies such as nucleophilic substitution and cyclization reactions .

Material Science Applications

In addition to their pharmaceutical relevance, this compound derivatives play a role in material science:

- Coordination Chemistry : Oximes are utilized in the design of coordination compounds that exhibit unique properties suitable for applications in catalysis and sensor technology. Their ability to form stable complexes with metal ions enhances their utility in supramolecular chemistry .

- Crystal Engineering : The structural characteristics of oxime derivatives allow for the development of novel crystalline materials with specific optical and electronic properties. This aspect is particularly relevant for applications in photonics and electronics .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal | Anticancer agents, antimicrobial compounds | Effective kinase inhibitors; anti-inflammatory effects |

| Synthetic | Intermediates for benzodiazepines | Facilitates functional group transformations |

| Material Science | Coordination compounds, crystal engineering | Stable metal complexes; novel optical properties |

Mecanismo De Acción

The mechanism of action of 2-aminobenzophenone oxime involves its interaction with molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of tubulin polymerization, thereby affecting cell division and exhibiting antiproliferative effects . The oxime group can also participate in nucleophilic addition reactions, forming stable complexes with metal ions, which can be utilized in catalysis and material science .

Comparación Con Compuestos Similares

2-Aminobenzophenone: This compound lacks the oxime group but shares the amino-substituted benzophenone structure.

Benzophenone Oxime: This compound has the oxime group but lacks the amino group on the benzene ring.

2-Benzoylaniline: Similar to 2-aminobenzophenone but without the oxime group.

Uniqueness: The combination of these functional groups allows for diverse chemical transformations and the synthesis of complex molecules, making it a valuable compound in organic synthesis and medicinal chemistry .

Propiedades

Fórmula molecular |

C13H12N2O |

|---|---|

Peso molecular |

212.25 g/mol |

Nombre IUPAC |

N-[(2-aminophenyl)-phenylmethylidene]hydroxylamine |

InChI |

InChI=1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(15-16)10-6-2-1-3-7-10/h1-9,16H,14H2 |

Clave InChI |

STLNPQQBAZTBIO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2N |

SMILES canónico |

C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2N |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.